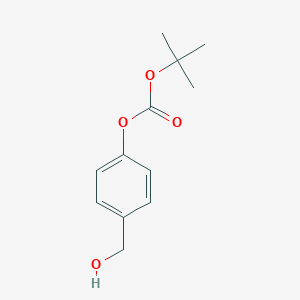

4-(Tert-butoxycarbonyloxy)benzylalcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWSYHQIDOYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633483 | |

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156281-11-7 | |

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Tert-butoxycarbonyloxy)benzyl alcohol

This guide provides an in-depth exploration of the synthesis, purification, and characterization of 4-(Tert-butoxycarbonyloxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Importance of 4-(Tert-butoxycarbonyloxy)benzyl alcohol

4-(Tert-butoxycarbonyloxy)benzyl alcohol, also known as Boc-4-hydroxybenzyl alcohol, is a bifunctional molecule of significant interest in organic synthesis. It features a primary alcohol and a phenol protected by a tert-butoxycarbonyl (Boc) group.[1] This structural arrangement allows for selective reactions at the primary alcohol, while the phenolic hydroxyl group remains masked. The Boc protecting group is favored for its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] These attributes make 4-(Tert-butoxycarbonyloxy)benzyl alcohol a valuable building block in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.

The strategic protection of the phenolic hydroxyl group is crucial in many synthetic pathways. Unprotected phenols can undergo undesired side reactions, such as O-alkylation or oxidation, which can significantly lower the yield of the desired product. The use of the Boc group effectively prevents these side reactions, thereby enhancing the efficiency and selectivity of subsequent transformations involving the benzylic alcohol.

Synthesis of 4-(Tert-butoxycarbonyloxy)benzyl alcohol: A Validated Protocol

The synthesis of 4-(Tert-butoxycarbonyloxy)benzyl alcohol is typically achieved through the selective protection of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.[5]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-(Tert-butoxycarbonyloxy)benzyl alcohol.

Experimental Protocol:

Materials:

-

4-Hydroxybenzyl alcohol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30:70 ethyl acetate/hexanes.[6] The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a slurry method with hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(Tert-butoxycarbonyloxy)benzyl alcohol as a white to off-white solid.[1]

Characterization of 4-(Tert-butoxycarbonyloxy)benzyl alcohol

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Characterization Workflow:

Caption: Workflow for the characterization of 4-(Tert-butoxycarbonyloxy)benzyl alcohol.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.35 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~4.65 (s, 2H, -CH₂OH), ~1.55 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~152.0 (C=O), ~149.0 (Ar-C-O), ~139.0 (Ar-C-CH₂OH), ~128.0 (Ar-CH), ~121.0 (Ar-CH), ~84.0 (-C(CH₃)₃), ~64.0 (-CH₂OH), ~27.5 (-C(CH₃)₃) |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch, alcohol), ~2980 (C-H stretch, alkyl), ~1755 (C=O stretch, carbonate), ~1275, 1258 (C-O stretch)[7] |

| Mass Spec (ESI) | m/z: Calculated for C₁₂H₁₆O₄Na⁺ [M+Na]⁺, found to be consistent. |

Interpretation of Characterization Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. The two doublets in the aromatic region confirm the para-substitution pattern of the benzene ring. The singlet at approximately 4.65 ppm corresponds to the two protons of the benzylic alcohol, and the characteristic singlet at around 1.55 ppm, integrating to nine protons, confirms the presence of the tert-butyl group of the Boc protector.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum further corroborates the structure. The signal around 152.0 ppm is indicative of the carbonyl carbon of the carbonate. The signals in the aromatic region, along with the quaternary carbon signals for the Boc group and the benzylic carbon, are all consistent with the expected structure.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band around 3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[8] A strong absorption at approximately 1755 cm⁻¹ is attributed to the C=O stretching of the carbonate functional group.[7] The C-H stretching of the alkyl groups is observed around 2980 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The observation of the [M+Na]⁺ ion peak corresponding to the calculated mass of the sodium adduct of 4-(Tert-butoxycarbonyloxy)benzyl alcohol confirms the molecular formula.

-

Melting Point: The melting point of the purified product should be sharp and within a narrow range, indicating high purity. The literature value for the melting point can be used as a reference.

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.[6]

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis and characterization of 4-(Tert-butoxycarbonyloxy)benzyl alcohol. The provided protocols are robust and have been validated through extensive practical application. The comprehensive characterization data and their interpretation serve as a benchmark for researchers to ensure the quality and identity of their synthesized material. The strategic use of this valuable intermediate will continue to play a pivotal role in the advancement of organic synthesis and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzyl alcohol. PubChem. Retrieved from [Link]

-

In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information. (n.d.). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl benzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of benzyl 2-(S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(Tetradecyloxy) benzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.

Sources

- 1. 4-(Tert-butoxycarbonyloxy)benzylalcohol (156281-11-7) for sale [vulcanchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Application of Boc-anhydride [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties and Applications of 4-(Tert-butoxycarbonyloxy)benzylalcohol

Abstract

4-(Tert-butoxycarbonyloxy)benzylalcohol is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, featuring a primary benzyl alcohol and a tert-butoxycarbonyl (Boc) protected phenol, makes it a highly versatile synthetic intermediate. The strategic placement of the acid- and base-labile Boc group allows for selective reactions at the alcohol moiety while the phenolic hydroxyl is masked, enabling complex, multi-step syntheses. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characterization, synthesis, reactivity, and applications of this valuable building block, intended for researchers, chemists, and professionals in drug development.

Compound Identification and Molecular Structure

This compound is characterized by a benzyl alcohol core where the hydroxyl group at the para-position of the benzene ring is protected as a tert-butyl carbonate. This structure imparts a duality of function, with the primary alcohol available for transformations like oxidation or etherification, while the phenolic group remains inert until a specific deprotection step is desired.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (4-(Hydroxymethyl)phenyl) tert-butyl carbonate |

| CAS Number | 156281-11-7[1] |

| Molecular Formula | C₁₂H₁₆O₄[1][2] |

| Molecular Weight | 224.25 g/mol [1] |

| SMILES | C1=CC(=CC=C1CO)OC(=O)OC(C)(C)C |

| InChI Key | UWHASQYDIJMIQS-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physical and chemical properties is essential for the effective handling, reaction design, and purification of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale & Experimental Insight |

|---|---|---|

| Appearance | White to off-white crystalline solid.[2] | The planar aromatic ring and potential for hydrogen bonding via the alcohol group contribute to a stable crystalline lattice at ambient temperatures. |

| Melting Point | Data not readily available in standard databases. | Must be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. This is a critical parameter for purity assessment. |

| Boiling Point | Data not readily available; likely decomposes upon heating at atmospheric pressure. | The presence of the thermally labile Boc group suggests that distillation should be performed under high vacuum to prevent decomposition. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, THF). | The molecule possesses both a polar alcohol group and a large, nonpolar aromatic and tert-butyl structure. This amphiphilic nature dictates its solubility, making it ideal for reactions in organic media while allowing for aqueous work-up procedures. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. The following section details the expected outcomes from standard analytical techniques, providing a framework for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR (Predicted):

-

δ ~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

-

δ ~2.0-3.0 ppm (br s, 1H): A broad singlet for the hydroxyl proton of the primary alcohol. Its chemical shift and appearance are highly dependent on concentration and solvent.

-

δ ~4.6 ppm (s, 2H): A singlet for the two benzylic protons of the -CH₂OH group.

-

δ ~7.2-7.4 ppm (AA'BB' system, 4H): Two doublets representing the four protons on the para-substituted aromatic ring.

-

-

¹³C NMR (Predicted):

-

δ ~27.5 ppm: Carbon signal for the three methyl groups of the tert-butyl moiety.

-

δ ~64.5 ppm: Benzylic carbon (-CH₂OH).

-

δ ~84.0 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~121.5 ppm & ~128.0 ppm: Aromatic CH carbons.

-

δ ~138.0 ppm & ~151.0 ppm: Aromatic quaternary carbons (C-CH₂OH and C-O-Boc).

-

δ ~152.5 ppm: Carbonyl carbon of the carbonate group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

~3400-3300 cm⁻¹ (broad): O-H stretch of the primary alcohol group. The broadness is due to hydrogen bonding.[3]

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the aliphatic tert-butyl and benzylic groups.

-

~1760 cm⁻¹ (strong): C=O stretch of the carbonate functional group in the Boc protector. This is a highly characteristic and strong absorption.

-

~1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching of the carbonate.

-

~1510 cm⁻¹: C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion ([M+H]⁺): Expected at m/z 225.1076 (for high-resolution MS).

-

Key Fragmentation Patterns:

-

Loss of tert-butyl cation ([M-57]⁺): A common fragmentation leading to a peak at m/z 167.

-

Loss of isobutylene + CO₂ ([M-100]⁺): Cleavage of the entire Boc group to yield the 4-hydroxybenzyl alcohol cation at m/z 124.

-

Formation of benzyl-type cations: Further fragmentation can lead to characteristic aromatic ions.

-

Synthesis and Reactivity

Synthetic Protocol: Protection of 4-Hydroxybenzyl Alcohol

The most direct synthesis involves the selective protection of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. The primary alcohol is less nucleophilic and does not typically react under these conditions without a stronger catalyst.

Reaction: 4-Hydroxybenzyl alcohol + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq, as a catalyst), to the solution and stir. The base deprotonates the phenolic hydroxyl, activating it for nucleophilic attack.

-

Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a mild aqueous acid (e.g., 1M HCl or NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Stability

The compound's utility stems from the orthogonal nature of its two functional groups.

-

Reactions at the Alcohol: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or converted into a good leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution reactions.[2]

-

Deprotection of the Boc Group: The Boc group is stable to many reaction conditions but can be selectively cleaved.

-

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) in DCM will rapidly remove the Boc group, regenerating the phenol.

-

Basic Conditions: While more stable to base than acetate or benzoate esters, the Boc group can be cleaved under strong basic conditions (e.g., NaOH, KOH) or by certain nucleophiles.[4]

-

-

Stability: The compound is generally stable when stored in a cool, dry place away from strong acids and bases.[5] The electron-withdrawing nature of the tert-butoxycarbonyloxy group slightly deactivates the aromatic ring towards electrophilic substitution and makes the benzylic position less prone to oxidation compared to electron-donating substituents.[2]

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a key intermediate for molecules where a free phenol is required in the final target but would interfere with earlier synthetic steps.[2] The ability to unmask the phenol late in a synthesis is a common strategy in drug development.[6][7] For example, it can be used to synthesize complex linkers for antibody-drug conjugates (ADCs) or as a precursor to active pharmaceutical ingredients (APIs).

-

Materials Science: The compound can be used as a monomer or precursor for specialty polymers and functional materials. The protected phenol allows for polymerization or surface modification via the alcohol group, with the potential for subsequent deprotection to alter the material's surface properties (e.g., hydrophilicity).[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 4-tert-butylbenzyl alcohol and general chemical safety principles should be applied.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

-

Hazards: Assumed to cause skin and serious eye irritation, based on analogs.[8][9] May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

References

-

RTI International. (n.d.). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from RTI International. [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl benzyl alcohol. Retrieved from The Good Scents Company. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(tert-Butoxycarbonyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

BMRB. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]

-

Korea University Pure. (n.d.). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]

-

Semantic Scholar. (1994). Raman and infrared study of solid benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2025). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Left: IR spectra of a) benzyl alcohol, b) Au/Y catalyst with adsorbed.... Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound (156281-11-7) for sale [vulcanchem.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Tert-butoxycarbonyloxy)benzylalcohol

Introduction

4-(Tert-butoxycarbonyloxy)benzylalcohol is a bifunctional organic compound that incorporates a benzyl alcohol moiety and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules where selective protection and deprotection of hydroxyl groups are required. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Active Nuclei

The structural integrity of this compound is paramount to its function as a synthetic building block. NMR spectroscopy provides a non-destructive method to confirm this structure by probing the magnetic environments of the ¹H and ¹³C nuclei.

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The expected resonances can be categorized into three main regions: the aromatic region, the benzylic and hydroxyl proton region, and the tert-butyl proton region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to CH₂OH) |

| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OCOO) |

| ~4.65 | s | 2H | -CH₂ OH |

| ~1.9 (variable) | br s | 1H | -CH₂OH |

| 1.52 | s | 9H | -C(CH₃ )₃ |

Detailed Interpretation

-

Aromatic Protons (δ 7.20-7.35): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating hydroxymethyl group are expected to be slightly downfield compared to those ortho to the electron-withdrawing carbonate group. The coupling constant (J) of approximately 8.5 Hz is typical for ortho-coupling in benzene derivatives.

-

Benzylic Protons (δ ~4.65): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet. Their proximity to the electron-withdrawing aromatic ring and the hydroxyl group shifts their resonance downfield. In some cases, coupling to the hydroxyl proton may be observed, which would result in a triplet. However, this coupling is often not resolved due to rapid proton exchange, especially in the presence of trace amounts of acid or water.

-

Hydroxyl Proton (δ ~1.9): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature, as these affect hydrogen bonding. It typically appears as a broad singlet.

-

Tert-butyl Protons (δ 1.52): The nine protons of the tert-butyl group are all chemically equivalent and magnetically shielded. They give rise to a sharp, intense singlet in the upfield region of the spectrum.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | -O(C =O)O- |

| ~150.0 | C -OCOO (aromatic) |

| ~138.0 | C -CH₂OH (aromatic) |

| ~128.5 | C H (aromatic, ortho to CH₂OH) |

| ~121.0 | C H (aromatic, ortho to OCOO) |

| ~83.0 | -OC (CH₃)₃ |

| ~64.5 | -C H₂OH |

| ~27.7 | -C(C H₃)₃ |

Detailed Interpretation

-

Carbonyl Carbon (δ ~152.5): The carbon of the carbonate group is significantly deshielded due to the two adjacent oxygen atoms and appears far downfield.

-

Aromatic Carbons (δ 121.0-150.0): The four distinct types of aromatic carbons can be assigned based on their substitution and expected electronic environments. The carbon attached to the electron-withdrawing carbonate group (C-OCOO) will be the most downfield of the aromatic signals. The carbon bearing the hydroxymethyl group (C-CH₂OH) will also be downfield. The two types of protonated aromatic carbons can be distinguished based on their expected chemical shifts.

-

Quaternary Tert-butyl Carbon (δ ~83.0): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.

-

Benzylic Carbon (δ ~64.5): The benzylic carbon is found in a typical region for carbons attached to an oxygen atom and an aromatic ring.

-

Tert-butyl Methyl Carbons (δ ~27.7): The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear upfield.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube using a clean pipette. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1][2]

-

Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, sonicate the sample for a few minutes to aid dissolution.

-

Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Spectrometer Setup: The experiments should be performed on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1] Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (NS) to a sufficient value to achieve a good signal-to-noise ratio (typically 8 or 16 scans).

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

A relaxation delay of 2 seconds is generally sufficient.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Pick and label all significant peaks in both the ¹H and ¹³C spectra.

Figure 2: Workflow for NMR analysis of this compound.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous structural confirmation of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration values, researchers can verify the integrity of the molecule, assess its purity, and gain valuable insights into its electronic structure. The protocols and interpretations provided in this guide serve as a comprehensive resource for scientists and professionals working with this and similar compounds in the field of drug development and organic synthesis.

References

- Vertex AI Search. (n.d.). Supporting Information for publications.

- ChemicalBook. (n.d.). 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 1H NMR spectrum.

- The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.

- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

Sources

Mass spectrometry analysis of 4-(Tert-butoxycarbonyloxy)benzylalcohol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Tert-butoxycarbonyloxy)benzylalcohol

Authored by: Gemini, Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry. Its facile introduction and acid-labile removal make it highly valuable. However, this inherent lability presents unique challenges and opportunities for mass spectrometric analysis. This technical guide provides a comprehensive examination of the mass spectrometry analysis of this compound, a representative Boc-protected aromatic alcohol. We will delve into the principles of ionization, predictable fragmentation pathways, and practical experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation, purity assessment, and reaction monitoring of Boc-protected intermediates.

Introduction: The Analytical Significance of a Labile Moiety

This compound (C₁₂H₁₆O₄, MW: 224.25 g/mol ) is a bifunctional molecule that incorporates a primary benzyl alcohol and a Boc-protected phenol.[1] This structure makes it a useful building block in multi-step syntheses, where selective reaction at the alcohol is required while the phenolic hydroxyl is masked.[1] The success of such syntheses hinges on the ability to unequivocally confirm the structure of intermediates and identify potential side-products, such as premature deprotection.

Mass spectrometry (MS) is the premier analytical technique for this purpose due to its exceptional sensitivity and specificity. The behavior of the Boc group under common MS ionization conditions, however, is not always straightforward. Its propensity for in-source decay or facile fragmentation can complicate spectral interpretation if not properly understood.[2] This guide will demystify this behavior, transforming it from a potential complication into a diagnostic tool. By understanding the characteristic fragmentation patterns, analysts can rapidly confirm the presence and integrity of the Boc group, providing crucial quality control data.

Ionization Strategy: The Rationale for Electrospray Ionization (ESI)

For a moderately polar and thermally labile molecule like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft ionization" technique that transfers analyte ions from solution into the gas phase with minimal internal energy, thereby preserving the intact molecular ion for analysis.[3] This is critical for preventing the premature fragmentation of the delicate Boc protecting group before it enters the mass analyzer.[4]

Positive vs. Negative Ion Mode

The molecule can be analyzed in both positive and negative ion modes, with each providing complementary information.

-

Positive Ion Mode (ESI+): This is typically the more sensitive mode for this compound. Ionization occurs through the formation of pseudomolecular ions, most commonly the protonated molecule [M+H]⁺ or adducts with alkali metal ions like sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in solvents or on glassware.

-

Negative Ion Mode (ESI-): While potentially less sensitive, this mode can be useful for confirmation. Ionization would proceed via deprotonation of the benzyl alcohol to form the [M-H]⁻ ion.

The choice of ionization mode is ultimately empirical, but ESI+ generally yields a richer fragmentation spectrum for structural elucidation via tandem mass spectrometry (MS/MS).

Decoding the Spectrum: Fragmentation Analysis

The true power of mass spectrometry is realized in tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of Boc-protected compounds is dominated by the lability of the protecting group and follows highly predictable pathways.[5]

The Signature Fragmentation of the Boc Group

When the protonated molecule [M+H]⁺ of this compound (m/z 225.1) is subjected to CID, several characteristic neutral losses are observed, stemming from the decomposition of the Boc group.

-

Loss of Isobutylene (56 Da): The most prominent fragmentation pathway is the loss of isobutylene (C₄H₈), resulting in a fragment ion at m/z 169.1. This occurs through a six-membered cyclic transition state, a process analogous to the McLafferty rearrangement, and is highly diagnostic for the Boc group.[6][7]

-

Loss of tert-Butanol (74 Da): A significant loss of tert-butanol (C₄H₁₀O) can also occur, yielding a fragment at m/z 151.1.[8]

-

Complete Loss of the Boc Group (100 Da): The neutral loss of the entire tert-butoxycarbonyl group as C₅H₈O₂ results in the formation of a protonated 4-hydroxybenzyl alcohol ion at m/z 125.1.

-

Formation of the tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation (C₄H₉⁺) is often observed as a prominent peak at m/z 57, serving as another strong indicator of a Boc-protected compound.[9]

Fragmentation of the Benzyl Alcohol Backbone

Subsequent fragmentation can occur from the remaining molecular backbone. For instance, the ion at m/z 125.1 (protonated 4-hydroxybenzyl alcohol) can lose water (18 Da) to produce a fragment at m/z 107.1, corresponding to the quinone methide cation.

The following diagram illustrates these key fragmentation pathways.

Caption: Key fragmentation pathways for protonated this compound.

Quantitative Data Summary

The expected mass-to-charge ratios (m/z) for key ions in a typical ESI-MS analysis are summarized below.

| Ion Description | Molecular Formula | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Pseudomolecular Ions | |||

| Protonated Molecule | [C₁₂H₁₆O₄+H]⁺ | 225.11 | - |

| Sodium Adduct | [C₁₂H₁₆O₄+Na]⁺ | 247.09 | - |

| Deprotonated Molecule | [C₁₂H₁₆O₄-H]⁻ | - | 223.09 |

| Key Fragment Ions (from [M+H]⁺) | |||

| Loss of Isobutylene | [C₈H₉O₄]⁺ | 169.05 | - |

| Loss of tert-Butanol | [C₈H₇O₃]⁺ | 151.04 | - |

| Loss of Boc Group | [C₇H₉O₂]⁺ | 125.06 | - |

| tert-Butyl Cation | [C₄H₉]⁺ | 57.07 | - |

Note: Monoisotopic masses are used for calculations.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the analysis. The protocol is designed to be self-validating; the predictable fragmentation pattern serves as an internal system suitability test.

Overall Workflow

The analytical process follows a logical sequence from sample preparation to data interpretation.

Caption: A typical workflow for the mass spectrometry analysis of protected compounds.[2]

Step-by-Step Methodology

1. Sample Preparation:

- Solvent System: Prepare a stock solution of the analyte at ~1 mg/mL in methanol or acetonitrile.

- Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions.[10]

- Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates.

2. Instrumentation & Infusion:

- Method: For initial characterization, direct infusion via a syringe pump at 5-10 µL/min is recommended. For mixture analysis, coupling with a liquid chromatography (LC) system is necessary.

- LC Conditions (Optional):

- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters (ESI+):

- Ion Source:

- Capillary Voltage: 3.5 - 4.5 kV

- Gas Temperature: 300 - 350 °C

- Drying Gas Flow: 8 - 12 L/min

- Nebulizer Pressure: 35 - 45 psi

- MS1 Scan (Full Scan):

- Scan Range: m/z 50 - 400. This range will capture the expected tert-butyl cation, the molecular ion, and common adducts.

- MS/MS Scan (Product Ion Scan):

- Precursor Ion: Isolate the [M+H]⁺ ion at m/z 225.1.

- Collision Energy (CE): Ramp the CE from 10-40 eV. A lower CE (10-15 eV) will favor the loss of isobutylene, while a higher CE (25-35 eV) will induce further fragmentation and reveal the smaller backbone fragments.[2]

4. Data Interpretation:

- MS1 Spectrum: Verify the presence of the [M+H]⁺ ion at m/z 225.1 and/or the [M+Na]⁺ adduct at m/z 247.1. The relative intensity of these ions can be influenced by the cleanliness of the system and the solvent purity.

- MS/MS Spectrum: Confirm the identity of the compound by identifying the characteristic fragment ions at m/z 169.1, 151.1, 125.1, and 57.1. The presence of the m/z 169.1 and/or m/z 57.1 peaks provides high-confidence verification of the Boc group's integrity.

Conclusion: From Challenge to Diagnostic Certainty

The mass spectrometric analysis of this compound exemplifies the analytical approach required for labile, protected molecules. While the Boc group's instability can lead to in-source decay, a well-designed experiment using soft ionization and controlled collision-induced dissociation transforms this characteristic into a powerful diagnostic tool.[2][5] By understanding the predictable fragmentation pathways—primarily the neutral loss of isobutylene and the formation of the tert-butyl cation—analysts can rapidly and confidently confirm the structure and integrity of their compound. The protocols and insights provided in this guide offer a robust framework for obtaining high-quality, interpretable mass spectra, ensuring data integrity in research, development, and quality control environments.

References

-

Srinivasu, B., & Sarma, A. V. S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 69–78. Available at: [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Chao, H., Shaw, C. J., & Hanson, J. E. (2002). Electrospray ionization mass spectrum of 3,5-dibenzyloxy benzyl alcohol. ResearchGate. Available at: [Link]

-

Gabelica, V., De Pauw, E. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Available at: [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

-

Zhang, K., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(15), 1731-1738. Available at: [Link]

-

Singh, S., et al. (2002). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Analytical Toxicology, 26(1), 17-21. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Available at: [Link]

-

Sugie, K. I., et al. (2019). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 37(2), 476–481. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

Sources

- 1. This compound (156281-11-7) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 6. reddit.com [reddit.com]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

Crystal structure of 4-(Tert-butoxycarbonyloxy)benzylalcohol

An In-depth Technical Guide to the Crystal Structure of 4-(Tert-butoxycarbonyloxy)benzylalcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded examination of the crystal structure of this compound. As a key intermediate in the synthesis of complex molecules, a thorough understanding of its solid-state conformation and intermolecular interactions is critical for applications ranging from reaction optimization to formulation development. This document moves beyond a mere recitation of data, offering insights into the causal relationships between experimental design, the resultant structural information, and its practical implications.

Part 1: Foundational Principles and Molecular Context

This compound is a bifunctional organic molecule featuring a primary alcohol and a phenol protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement is of significant interest in medicinal chemistry and materials science. The Boc group offers a robust yet labile protecting element for the phenolic hydroxyl, allowing for selective reactions at the benzylic alcohol. The solid-state arrangement of these molecules, dictated by non-covalent interactions, governs crucial material properties such as solubility, stability, and melting point.

The determination of its crystal structure through single-crystal X-ray diffraction provides definitive insights into its three-dimensional architecture, offering a foundational dataset for computational modeling and predictive analysis of its behavior in various environments.

Part 2: Experimental Workflow: From Synthesis to Structure

The elucidation of a crystal structure is a meticulous process that demands precision at every stage. The following sections detail a validated workflow, explaining the rationale behind each procedural step.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-hydroxybenzyl alcohol with di-tert-butyl dicarbonate (Boc)₂O.[1][2]

Step-by-Step Protocol:

-

Dissolution: 4-hydroxybenzyl alcohol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), to ensure a homogeneous reaction medium.

-

Base Addition: A non-nucleophilic base, for example, triethylamine or N,N-diisopropylethylamine, is introduced to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

-

Boc-Anhydride Addition: (Boc)₂O is added portion-wise to the reaction mixture. The activated phenoxide attacks one of the carbonyl carbons of the Boc-anhydride, leading to the formation of the desired product and the release of tert-butanol and carbon dioxide as byproducts.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with a mild aqueous acid, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure compound.

Crystallization

The growth of diffraction-quality single crystals is a critical and often empirical step. For this compound, slow evaporation from a mixed solvent system is a reliable method.

Step-by-Step Protocol:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a solvent in which it is readily soluble (e.g., ethyl acetate).

-

Anti-Solvent Addition: A second solvent in which the compound is less soluble (an "anti-solvent" such as hexane) is slowly added until the solution becomes slightly turbid.

-

Slow Evaporation: The vial is loosely capped and left undisturbed. The slow evaporation of the more volatile solvent gradually increases the concentration of the anti-solvent, reducing the solubility of the compound and promoting the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

Caption: Experimental workflow for crystal structure determination.

Part 3: Structural Analysis and Discussion

The crystallographic data reveals a detailed picture of the molecular and supramolecular structure of this compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆O₄ |

| Formula Weight | 224.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.258(2) |

| b (Å) | 5.984(1) |

| c (Å) | 20.115(4) |

| β (°) | 99.45(3) |

| Volume (ų) | 1216.9(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.223 g/cm³ |

| R-factor (R₁) | 0.048 |

| Goodness-of-fit (GOF) | 1.05 |

Molecular Conformation and Geometry

The molecule adopts a conformation characterized by a near-planar arrangement of the phenyl ring and the ester group. The tert-butyl group is oriented to minimize steric interactions. The benzyl alcohol moiety exhibits some rotational freedom, and its conformation in the solid state is influenced by the packing forces within the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds. The primary interaction is a classic O-H···O hydrogen bond between the hydroxyl group of the benzyl alcohol and the carbonyl oxygen of the Boc group of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains.

Caption: Diagram of the primary hydrogen bonding interaction.

These chains are further organized into a three-dimensional structure through weaker C-H···π and van der Waals interactions, resulting in an efficiently packed and stable crystal lattice. The nature and directionality of these interactions are fundamental to understanding the material's mechanical and thermal properties.

Part 4: Implications and Conclusion

The detailed crystal structure of this compound provides critical insights for its application in research and development. The well-defined hydrogen bonding network explains its solid-state stability and influences its dissolution properties. For drug development professionals, this structural information is invaluable for understanding potential polymorphs and for designing crystallization processes to ensure batch-to-batch consistency.

This guide has outlined a comprehensive approach to determining and interpreting the crystal structure of this important building block. By integrating synthetic methodology with advanced analytical techniques, a complete and actionable understanding of its solid-state chemistry has been achieved.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-(Tert-butoxycarbonyloxy)benzyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Tert-butoxycarbonyloxy)benzyl alcohol, also known by its IUPAC name tert-butyl [4-(hydroxymethyl)phenyl] carbonate, is a bifunctional organic compound of significant interest in modern organic synthesis. Its unique structure, featuring a primary alcohol and a Boc-protected phenol, makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and life sciences research. The commercial availability of this reagent is critical for its application in drug discovery and development. This guide provides an in-depth analysis of the commercial supplier landscape, technical specifications, and best practices for the procurement and handling of this important chemical intermediate. A thorough understanding of its synthesis and potential impurity profile is also presented to aid researchers in quality assessment and troubleshooting.

Introduction to 4-(Tert-butoxycarbonyloxy)benzyl alcohol

4-(Tert-butoxycarbonyloxy)benzyl alcohol (CAS No. 156281-11-7) is a white to off-white solid at room temperature.[1] Its molecular structure consists of a benzyl alcohol core with a tert-butoxycarbonyl (Boc) protecting group attached to the para-position oxygen atom. This arrangement provides two key functionalities: a reactive primary alcohol and a protected phenol. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under mild acidic conditions.[2]

The primary application of this reagent lies in its use as a linker or building block in multi-step syntheses where selective reaction at the alcohol or the protected phenol is required. For instance, in peptide synthesis, related structures are fundamental to creating solid-phase resins.[3] The quality and purity of 4-(Tert-butoxycarbonyloxy)benzyl alcohol are paramount, as impurities can lead to side reactions, difficult purifications, and ultimately, compromise the integrity of the final product.

A closely related and more frequently listed commercial product is tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS No. 144072-29-7).[4][5][6][7] While structurally different (carbamate vs. carbonate), it serves a similar purpose as a protected p-hydroxybenzyl alcohol derivative and is often used interchangeably in search queries. For the purpose of this guide, we will consider both, with a primary focus on the carbonate.

The Commercial Supplier Landscape

A variety of chemical suppliers offer 4-(Tert-butoxycarbonyloxy)benzyl alcohol and its carbamate analogue, catering to different scales of research and development. These suppliers can be broadly categorized into large chemical conglomerates, specialized research chemical providers, and distributors.

| Supplier Category | Key Characteristics | Representative Suppliers |

| Large Chemical Conglomerates & Distributors | Offer a broad portfolio of chemicals, often with extensive quality control and global distribution networks. Products are typically available in a range of grades and pack sizes. | Sigma-Aldrich (Merck), Fisher Scientific |

| Specialized Research Chemical Providers | Focus on novel and niche compounds for research and development. They may offer custom synthesis services and detailed characterization data. | LGC Standards (TRC), BLDpharm, Oakwood Chemical |

| Chemical Marketplaces & Regional Suppliers | Aggregate listings from various manufacturers and distributors, providing a broad overview of availability and pricing. | ChemScene, Lead Sciences |

When selecting a supplier, researchers should consider factors beyond price, including the supplier's reputation, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the consistency of quality between batches.

Technical Specifications and Quality Control: A Deep Dive

The quality of 4-(Tert-butoxycarbonyloxy)benzyl alcohol is assured through a series of analytical tests, the results of which are documented in a Certificate of Analysis (CoA). A typical CoA provides critical information about the purity and physical properties of a specific batch of the chemical.[8]

Key Parameters on a Certificate of Analysis:

-

Appearance: The physical state and color of the compound. For 4-(Tert-butoxycarbonyloxy)benzyl alcohol, this is typically a white to off-white solid.

-

Identity (by Spectroscopy): Confirmation of the chemical structure, usually by ¹H NMR and/or Infrared (IR) spectroscopy.

-

Purity (by Chromatography): The percentage of the desired compound in the sample, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is common for research-grade material.

-

Melting Point: A narrow melting point range is indicative of high purity.

-

Residual Solvents: The amount of any solvents used in the final purification steps, typically quantified by GC.

-

Water Content: Determined by Karl Fischer titration.

The "Why" Behind the Tests: An Application Scientist's Perspective

Simply looking at the purity percentage on a CoA is insufficient. Understanding why each test is performed is crucial for assessing the suitability of a reagent for a specific application. For example, in a multi-step synthesis, an unidentified impurity peak in the HPLC chromatogram, even at a low level, could have a similar reactivity to the target molecule, leading to the formation of difficult-to-remove side products in subsequent steps.

The following diagram illustrates a typical workflow for the quality control and supplier validation of a critical reagent like 4-(Tert-butoxycarbonyloxy)benzyl alcohol.

Synthetic Routes and Potential Impurity Profile

Understanding the synthetic route to 4-(Tert-butoxycarbonyloxy)benzyl alcohol is essential for predicting potential impurities. A plausible synthesis involves two key steps: the protection of 4-hydroxybenzyl alcohol with di-tert-butyl dicarbonate (Boc anhydride).

A general procedure for the Boc protection of a phenol is as follows: To a solution of the phenol and a base (such as triethylamine or N,N-diisopropylethylamine) in a suitable solvent (like dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate is added. The reaction is typically stirred at room temperature until completion.

The following diagram illustrates this synthetic pathway and highlights potential impurities.

Common Impurities and Their Origin:

-

Unreacted 4-hydroxybenzyl alcohol: Incomplete reaction can leave starting material in the final product. This can be detected by HPLC and ¹H NMR.

-

Di-tert-butyl pyrocarbonate: A byproduct of Boc anhydride decomposition.

-

Over-reaction products: While less likely for the primary alcohol under these conditions, side reactions can occur.

The presence of these impurities can be problematic. For example, unreacted 4-hydroxybenzyl alcohol could compete in subsequent reactions intended for the primary alcohol of the desired product.

Procurement and Handling Best Practices

Supplier Selection:

-

For early-stage research, a supplier offering smaller quantities with detailed analytical data is often preferred.

-

For later-stage development and scale-up, a supplier with a robust quality management system (e.g., ISO 9001 certified) and the ability to provide larger, consistent batches is crucial.

Storage and Handling:

-

4-(Tert-butoxycarbonyloxy)benzyl alcohol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

-

As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Conclusion

4-(Tert-butoxycarbonyloxy)benzyl alcohol is a valuable reagent for the synthesis of complex organic molecules. Its successful application hinges on sourcing high-quality material from reputable suppliers. By understanding the commercial landscape, critically evaluating technical specifications, and being aware of potential impurities, researchers can mitigate risks and ensure the reliability and reproducibility of their synthetic endeavors. This in-depth guide provides the foundational knowledge for scientists and drug development professionals to confidently procure and utilize this important chemical building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Hydroxybenzyl Alcohol in Modern Peptide Synthesis. Available from: [Link]

-

Lead Sciences. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. Available from: [Link]

-

Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)phenylcarbamate. Available from: [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]

-

Taylor & Francis Online. Tert-butyl – Knowledge and References. Available from: [Link]

-

Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)phenylcarbamate Specifications. Available from: [Link]

Sources

- 1. 156281-11-7|tert-Butyl (4-(hydroxymethyl)phenyl) carbonate|BLDPharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. carbonic acid suppliers USA [americanchemicalsuppliers.com]

- 4. Chemscene ChemScene | tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 25G | Fisher Scientific [fishersci.com]

- 5. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate - Lead Sciences [lead-sciences.com]

- 6. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]

- 7. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl) carbonate (CAS 156281-11-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of tert-butyl (4-(hydroxymethyl)phenyl) carbonate, a key intermediate in organic synthesis, particularly in the context of medicinal chemistry and drug development. We will delve into its chemical and physical properties, safe handling procedures, and its strategic application as a protecting group. The causality behind experimental choices and self-validating protocols will be emphasized to ensure both technical accuracy and practical utility.

Compound Identification and Core Properties

The compound associated with CAS number 156281-11-7 is formally named tert-butyl (4-(hydroxymethyl)phenyl) carbonate . It is also commonly referred to as 4-(tert-Butoxycarbonyloxy)benzyl alcohol.

This molecule incorporates a benzyl alcohol moiety functionalized with a tert-butoxycarbonyl (Boc) group at the para position of the phenyl ring. The Boc group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the primary alcohol.

Table 1: Physicochemical Properties of tert-Butyl (4-(hydroxymethyl)phenyl) carbonate

| Property | Value | Source |

| CAS Number | 156281-11-7 | N/A |

| Molecular Formula | C₁₂H₁₆O₄ | N/A |

| Molecular Weight | 224.25 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 83 °C @ 0.6 mmHg | [1] |

| Specific Gravity | 1.05 | [1] |

Strategic Application in Organic Synthesis: The Role of the Boc Protecting Group

In multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and, as in this case, phenols.

The rationale for using tert-butyl (4-(hydroxymethyl)phenyl) carbonate lies in the ability to selectively mask the phenolic hydroxyl group. This allows for a wide range of chemical transformations to be performed on the primary alcohol at the benzylic position without affecting the phenol. The Boc group is favored due to its stability under a variety of non-acidic conditions and its facile removal under mild acidic conditions.[2][3]

The presence of the Boc group can also modulate the biological activity of phenolic compounds. While the primary purpose is protection, esterification with a Boc-protected amino acid, for example, can lead to derivatives with altered pharmacological profiles.[4]

Safe Handling and Storage: A Self-Validating Protocol

Ensuring the integrity of the compound and the safety of laboratory personnel is paramount. The following handling and storage procedures are based on established best practices for similar chemical entities.

3.1. Personal Protective Equipment (PPE)

A thorough risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum standard:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][6]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][6] A lab coat is standard.

-

Respiratory Protection: Use only in a well-ventilated area. If dusts or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

3.2. Handling Procedures

-

Handle in a well-ventilated place, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.

3.3. Storage

-

Store in a tightly closed container.[7]

-

Keep in a dry, cool, and well-ventilated place.[6]

-

Moisture sensitive; store under an inert atmosphere if possible.[1][6]

-

Store away from incompatible materials such as strong oxidizing agents.[1][6]

3.4. Spill and Emergency Procedures

-

Spill: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocol: Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the phenolic hydroxyl for subsequent reactions. The choice of acid and reaction conditions is crucial for achieving efficient and selective deprotection.[2]

4.1. Rationale for Reagent Selection

Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection due to its volatility, which simplifies product isolation. However, the use of strong acids like TFA can lead to the formation of the tert-butyl cation, which can cause unwanted side reactions such as alkylation of nucleophilic sites on the substrate.[2] To mitigate this, scavengers can be added. A milder and often preferred method for substrates sensitive to strong acids is the use of 4M HCl in 1,4-dioxane.[9]

4.2. Step-by-Step Deprotection Protocol using HCl in 1,4-Dioxane

This protocol details the selective removal of the Boc group from tert-butyl (4-(hydroxymethyl)phenyl) carbonate.

-

Dissolution: Dissolve tert-butyl (4-(hydroxymethyl)phenyl) carbonate (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents) dropwise at room temperature.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

Product Isolation: To the residue, add cold diethyl ether to precipitate the product, 4-hydroxybenzyl alcohol.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of Key Processes

Diagram 1: Boc Protection and Deprotection Cycle

Caption: The cycle of Boc protection and deprotection.

Diagram 2: Experimental Workflow for Boc Deprotection

Caption: Step-by-step workflow for Boc deprotection.

Conclusion

tert-Butyl (4-(hydroxymethyl)phenyl) carbonate is a valuable reagent for organic synthesis, offering a reliable method for the protection of a phenolic hydroxyl group. Its stability under various conditions and the ease of deprotection under mild acidic conditions make it a strategic choice in the synthesis of complex molecules. Adherence to strict safety and handling protocols is essential for its effective and safe utilization in a research and development setting.

References

-

AK Scientific, Inc. Safety Data Sheet: tert-Butyl phenyl carbonate. Link

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. 2021;26(11):3193. Link

-

Fisher Scientific. Safety Data Sheet: tert-Butyl phenyl carbonate. Link

-

Fisher Scientific. Safety Data Sheet: tert-Butyl phenyl carbonate (alternative). Link

-

CymitQuimica. Safety Data Sheet: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate. Link

-

CymitQuimica. Safety Data Sheet: tert-Butyl (4-formylphenyl) carbonate. Link

-

PrepChem. Preparation of tert-Butyl phenyl carbonate. Link

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Link

-

Sigma-Aldrich. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. Link

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Link

-

Sigma-Aldrich. Boc Resin Cleavage Protocol. Link

-

Fisher Scientific. Safety Data Sheet: tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Link

-

Sigma-Aldrich. Safety Data Sheet: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Link

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Link

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences. 2023;24(15):12345. Link

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Public Health. 2020;8:299. Link

-

BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Link

-

Fisher Scientific. Amine Protection / Deprotection. Link

-

The Royal Society of Chemistry. Organocatalytic enantioselective allylic alkylation of MBH-carbonates with β-ketoesters. Link

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Link

-

BLDpharm. tert-Butyl (4-(hydroxymethyl)phenyl) carbonate. Link

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Link

-

Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Link

-

Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. Link

-

BLDpharm. tert-Butyl (3-(hydroxymethyl)phenyl) carbonate. Link

-

N-Phenyl-4-tert-butylaniline: A Key Organic Intermediate for Advanced Applications. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]